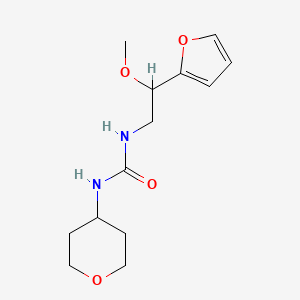
1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Mechanism of Action
The mechanism of action of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is not fully understood. However, it has been shown to inhibit specific enzymes and signaling pathways, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea in lab experiments include its ability to selectively inhibit specific enzymes and signaling pathways, its potential use as a tool in biochemical and physiological studies, and its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to continue studying its mechanism of action, which could lead to the development of more selective and effective compounds. Additionally, further studies could be done to optimize the synthesis method and increase the yield of the compound.
Synthesis Methods
The synthesis of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been achieved using various methods. One of the most common methods involves the reaction of furan-2-carbaldehyde with 2-methoxyethylamine, followed by the addition of tetrahydro-2H-pyran-4-yl isocyanate. This method has been optimized to increase the yield of the compound.
Scientific Research Applications
1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has various scientific research applications. It has been studied as a potential drug for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool in biochemical and physiological studies, such as investigating the role of specific enzymes and signaling pathways.
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-17-12(11-3-2-6-19-11)9-14-13(16)15-10-4-7-18-8-5-10/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPCTHVRPIYYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCOCC1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

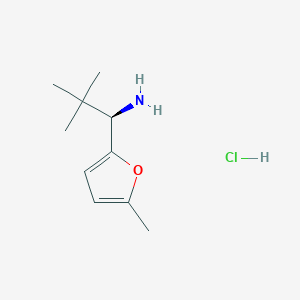

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)




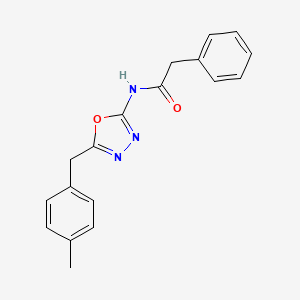
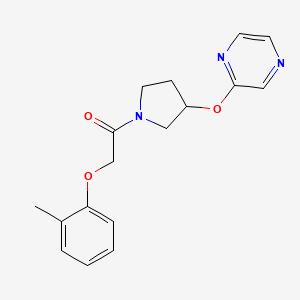
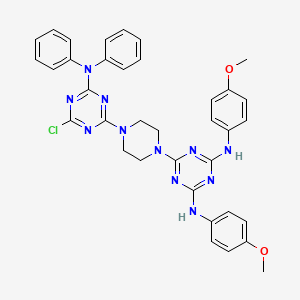

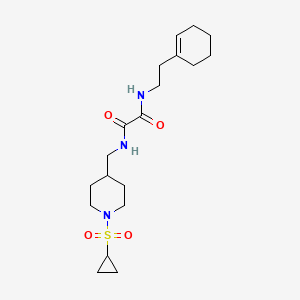
![(2Z)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3001306.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)